molecular formula C14H18O2 B147530 Pterosin B CAS No. 34175-96-7

Pterosin B

Cat. No.: B147530
CAS No.: 34175-96-7
M. Wt: 218.29 g/mol
InChI Key: SJNCSXMTBXDZQA-SECBINFHSA-N
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Description

Pterosin B is a naturally occurring sesquiterpenoid compound found in various fern species, particularly in the bracken fern (Pteridium aquilinum). It has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in both medicinal and chemical research .

Mechanism of Action

Target of Action

Pterosin B, a compound found in the bracken fern (Pteridium aquilinum), primarily targets the Salt-Inducible Kinase 3 (Sik3) . Sik3 is a signaling molecule that plays a crucial role in various biological processes, including the regulation of articular cartilage homeostasis .

Mode of Action

This compound acts as an inhibitor of the Sik3 signaling pathway . Upon the stimulation of hypertrophic cardiomyocytes by angiotensin II (Ang II), this compound attenuates the activation and expression of major receptors, including the Ang II type 1 receptor and a receptor for advanced glycation end products . This is achieved by inhibiting the phosphorylation of PKC-ERK-NF-κB pathway signaling molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PKC-ERK-NF-κB pathway . By inhibiting the phosphorylation of this pathway’s signaling molecules, this compound reduces the hypertrophy-related gene expression, cell size, and protein synthesis . Additionally, it regulates the expression levels of NAD(P)H oxidase 2/4, thereby reducing excessive intracellular reactive oxygen species, which are critical mediators for cardiac hypertrophy upon Ang II exposure .

Result of Action

The primary result of this compound’s action is the prevention of chondrocyte hypertrophy and osteoarthritis . By inhibiting Sik3, this compound reduces the hypertrophy-related gene expression, cell size, and protein synthesis . It also attenuates the activation and expression of major receptors upon Ang II stimulation . These actions collectively contribute to the prevention of chondrocyte hypertrophy and osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterosin B can be synthesized through several methods. One common approach involves the hydrolysis of ptaquiloside, a carcinogenic compound found in bracken ferns, to yield this compound. This process typically involves acidic or alkaline hydrolysis followed by purification steps .

Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in ferns. extraction from plant material remains a viable method. The extraction process involves harvesting the ferns, followed by solvent extraction and purification to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Pterosin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Scientific Research Applications

Pterosin B has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Pterosin B: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases. Its ability to modulate multiple molecular pathways makes it a versatile compound in scientific research .

Properties

IUPAC Name

(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNCSXMTBXDZQA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955715
Record name 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34175-96-7
Record name Pterosin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34175-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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